molecular formula C8H16O B7798806 3,5-Dimethylcyclohexanol CAS No. 767-14-6

3,5-Dimethylcyclohexanol

Cat. No. B7798806
CAS RN: 767-14-6
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanol is a member of cyclohexanols . It has been reported to be present in the essential oil from Pouteria splendens leaves . It may be used in the preparation of 1-chloro - 3,5-dimethylcyclohexane .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethylcyclohexanol is C8H16O . It has several stereoisomers, including (1β,3α,5α)-3,5-Dimethyl-cyclohexanol, (1α,3α,5α)-3,5-Dimethyl-cyclohexanol, and (1α,3α,5β)-3,5-Dimethyl-cyclohexanol .


Physical And Chemical Properties Analysis

3,5-Dimethylcyclohexanol has a molecular weight of 128.212 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 187.0±0.0 °C at 760 mmHg, and a flash point of 73.3±0.0 °C . It has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 143.4±3.0 cm3 .

Scientific Research Applications

C8H16O\text{C}_8\text{H}_{16}\text{O}C8​H16​O

, exhibits intriguing properties that have captured the interest of researchers across various fields. Below, I’ve outlined six distinct applications, each with its own dedicated section:

Flavor and Fragrance Industry

3,5-Dimethylcyclohexanol contributes to the aromatic profiles of essential oils and fragrances. It has been identified in the essential oil extracted from Pouteria splendens leaves using gas chromatography-mass spectrometry (GC-MS) analysis . Its pleasant, slightly woody scent makes it valuable for perfumery and flavoring applications.

Organic Synthesis and Chemical Reactions

a. Preparation of 1-Chloro-3,5-Dimethylcyclohexane: 3,5-Dimethylcyclohexanol serves as a precursor in the synthesis of 1-chloro-3,5-dimethylcyclohexane. By reacting it with thionyl chloride (SOCl₂), the hydroxyl group is replaced by a chlorine atom, yielding the desired chlorinated compound. This intermediate can find applications in further organic transformations or as a building block for more complex molecules .

Safety and Hazards

When handling 3,5-Dimethylcyclohexanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNOPYNRFPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871133
Record name 3,5-Dimethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylcyclohexanol

CAS RN

5441-52-1, 767-13-5, 767-14-6, 17373-17-0
Record name 3,5-Dimethylcyclohexanol
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Record name (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol
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Record name 3,5-Dimethylcyclohexan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name 3,5-DIMETHYLCYCLOHEXANOL
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Record name 3,5-Dimethylcyclohexanol
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Record name 3,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol

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